
Dimethyl (4-fluorobenzyl)phosphonate
Overview
Description
Dimethyl (4-fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C9H12FO3P. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a fluorine atom at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorobenzyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids. This method uses Cu2O/1,10-phenanthroline as the catalytic system and provides high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (4-fluorobenzyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Triethylamine, potassium carbonate
Solvents: Acetonitrile, dichloromethane
Conditions: Microwave irradiation, visible-light illumination
Major Products: The major products formed from these reactions include various aryl phosphonates and alkynylphosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
- Synthesis of Pharmaceuticals Dimethyl (4-fluorobenzyl)phosphonate serves as a building block in synthesizing biologically active compounds, especially in drug discovery and development. Diethyl (4-fluorobenzyl)phosphonate, a related compound, is an important intermediate in synthesizing pharmaceuticals targeting neurological disorders and enhancing drug efficacy .
- Agricultural Chemicals Diethyl (4-fluorobenzyl)phosphonate is used in developing agrochemicals like herbicides and insecticides, providing effective crop protection solutions while minimizing environmental impact .
- Biochemical Research Researchers utilize diethyl (4-fluorobenzyl)phosphonate in biochemical studies to investigate enzyme activity and metabolic pathways, aiding in understanding complex biological systems .
- Material Science Diethyl (4-fluorobenzyl)phosphonate finds applications in developing new materials like polymers and coatings, offering enhanced properties such as durability and chemical resistance .
Potential chemical transformations
This compound can undergo several chemical transformations.
Biological activities
Research has indicated that this compound exhibits various biological activities.
Interaction studies
Interaction studies involving this compound focus on its reactivity with various biological molecules.
Case Studies
While specific case studies directly involving this compound were not found in the search results, related phosphonate derivatives offer insight into potential applications:
- ** ग्रीन Chemistry:** Studies have explored the use of phosphonates in green chemistry, such as synthesizing α-aminophosphonate derivatives using GNS-AgNPs as a catalyst . This method has shown higher yields and shorter reaction times compared to conventional methods, with the catalyst being recyclable for up to five runs with minimal loss of activity .
- Modular Approach for Functionalized Pyridines: Diethyl (4-fluorobenzyl)phosphonate is used as a nucleophile in a modular approach for installing functionalized pyridines . These functionalized pyridines can be modified downstream through reduction or cross-couplings, with applications in calcium channel antagonists .
- Michaelis–Arbuzov Reaction: Research has optimized the microwave-assisted Michaelis–Arbuzov reaction for synthesizing dialkyl haloalkylphosphonates, which are crucial intermediates in synthesizing drugs like adefovir, tenofovir, and cidofovir .
Data Table
Mechanism of Action
The mechanism by which dimethyl (4-fluorobenzyl)phosphonate exerts its effects involves the formation of carbon-phosphorus bonds through palladium-catalyzed cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the transfer of nucleophilic groups to electrophilic centers .
Comparison with Similar Compounds
- Dimethyl benzylphosphonate
- Dimethyl (4-chlorobenzyl)phosphonate
- Dimethyl (4-methylbenzyl)phosphonate
Comparison: Dimethyl (4-fluorobenzyl)phosphonate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in specific synthetic applications .
Biological Activity
Dimethyl (4-fluorobenzyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological effects, and relevant research findings.
Synthesis
This compound can be synthesized through various methods, including the Kabachnik–Fields reaction, which involves the reaction of dialkyl phosphites with aldehydes and amines. This method is notable for its efficiency and versatility in producing phosphonates with diverse substituents .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its effects on various cell lines. Below are key findings regarding its biological activities:
Anticancer Activity
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that phosphonates can inhibit cell proliferation in human lung adenocarcinoma (A549) and leukemia (HL-60) cell lines, with IC50 values indicating moderate to high potency .
- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways, potentially inducing apoptosis in cancer cells. This mechanism aligns with findings from other phosphonates that target specific enzymes involved in tumor progression .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Study 1 : A study focused on the synthesis of novel phosphonates demonstrated that compounds similar to this compound showed significant cytotoxicity against HL-60 cells, with IC50 values ranging from 9.7 to 27.5 µM. This suggests a promising anticancer potential .
- Study 2 : Another investigation assessed the antiviral activity of phosphonates and noted that while this compound was not explicitly tested, related compounds showed efficacy against viral pathogens, indicating a broader spectrum of biological activity within the phosphonate class .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dimethyl (4-fluorobenzyl)phosphonate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-fluorobenzyl halides and dimethyl phosphite under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using and NMR spectroscopy, with integration ratios confirming absence of unreacted precursors. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can resolve impurities <1% .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential neurotoxic effects observed in structurally similar phosphonates . Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine enhances electrophilicity at the benzylic carbon, facilitating Suzuki-Miyaura couplings. Kinetic studies (e.g., NMR monitoring) can quantify reaction rates. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .
Q. What computational methods are suitable for predicting the hydrolysis pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for P–O bond cleavage. Solvent effects (water) should be incorporated via implicit models (e.g., PCM). Validate predictions against experimental hydrolysis rates under varying pH .
Q. How can conflicting spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?
- Methodological Answer : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-reference with X-ray crystallography data (monoclinic C2/c symmetry observed in analogs) to confirm molecular geometry . For dynamic effects (e.g., rotamers), variable-temperature NMR can clarify exchange processes .
Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?
- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate. Catalytic methods (e.g., using KI for iodide recycling) reduce stoichiometric waste. Lifecycle assessment (LCA) tools quantify environmental impact improvements .
Q. How do steric and electronic factors affect the antimicrobial activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., 4-Cl, 4-OCH) and test against Gram-positive/negative bacteria (MIC assays). QSAR models correlating Hammett constants () with bioactivity identify electronic contributions .
Q. What challenges arise in scaling up this compound synthesis, and how are they addressed?
- Methodological Answer : Exothermic reactions require jacketed reactors with precise temperature control (-10°C to 25°C). Optimize mixing efficiency (Reynolds number >10) to prevent localized overheating. Pilot-scale trials with inline FTIR monitoring ensure reproducibility .
Theoretical and Framework-Driven Questions
Q. How can reaction engineering principles improve yield in continuous-flow synthesis of this compound?
- Methodological Answer : Use factorial design (2 experiments) to optimize residence time, temperature, and reagent stoichiometry. Computational fluid dynamics (CFD) models predict laminar vs. turbulent flow effects on mixing .
Q. What theoretical frameworks explain the stereoelectronic effects of the 4-fluorobenzyl group in organocatalytic applications?
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-fluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXOCSAKCSLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.